Cas no 1219794-94-1 (1-Iodopropane-1,1,3,3,3-d5)

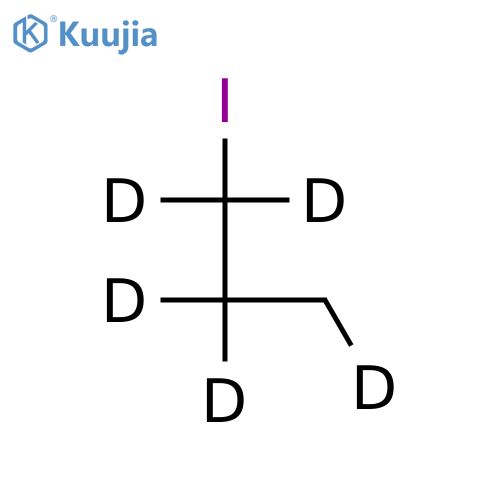

1-Iodopropane-1,1,3,3,3-d5 structure

商品名:1-Iodopropane-1,1,3,3,3-d5

CAS番号:1219794-94-1

MF:C3H7I

メガワット:175.022961854935

CID:2191647

1-Iodopropane-1,1,3,3,3-d5 化学的及び物理的性質

名前と識別子

-

- 1-Iodopropane-1,1,3,3,3-d5 (stabilized with copper)

- 1-Iodopropane--d5

- 1-Iodopropane-1,1,3,3,3-d5

-

- インチ: 1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D,2D2,3D2

- InChIKey: PVWOIHVRPOBWPI-KOHUFSHSSA-N

- ほほえんだ: C([2H])([2H])(I)C([2H])([2H])C[2H]

1-Iodopropane-1,1,3,3,3-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I718804-50mg |

1-Iodopropane-1,1,3,3,3-d5 |

1219794-94-1 | 50mg |

$144.00 | 2023-05-18 | ||

| TRC | I718804-10mg |

1-Iodopropane-1,1,3,3,3-d5 |

1219794-94-1 | 10mg |

$ 81.00 | 2023-09-07 | ||

| TRC | I718804-5mg |

1-Iodopropane-1,1,3,3,3-d5 |

1219794-94-1 | 5mg |

$ 64.00 | 2023-09-07 |

1-Iodopropane-1,1,3,3,3-d5 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1219794-94-1 (1-Iodopropane-1,1,3,3,3-d5) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬